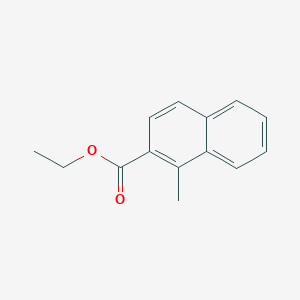
4,4-Dinitropentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dinitropentanal is an organic compound with the molecular formula C5H8N2O5 It is characterized by the presence of two nitro groups (-NO2) attached to the fourth carbon of a pentanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dinitropentanal typically involves the nitration of pentanal derivatives. One common method includes the reaction of pentanal with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the selective nitration at the fourth carbon position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize byproducts. The use of catalysts and solvents is optimized to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dinitropentanal undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products
Reduction: 4,4-Diaminopentanal.
Oxidation: 4,4-Dinitropentanoic acid.
Substitution: Various substituted pentanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Dinitropentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it a valuable building block in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,4-Dinitropentanal involves its interaction with molecular targets through its nitro and aldehyde groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dinitropentan-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,4-Dinitrophenol: Contains nitro groups on a phenol ring, used as a metabolic uncoupler.
4-Nitrobenzaldehyde: Contains a nitro group on a benzaldehyde ring.
Uniqueness
4,4-Dinitropentanal is unique due to the presence of two nitro groups on a pentanal chain, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
5437-68-3 |
|---|---|
Formule moléculaire |
C5H8N2O5 |
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
4,4-dinitropentanal |
InChI |
InChI=1S/C5H8N2O5/c1-5(6(9)10,7(11)12)3-2-4-8/h4H,2-3H2,1H3 |
Clé InChI |
DBUDYVMAPIJUTO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=O)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


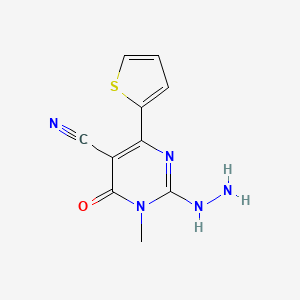
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
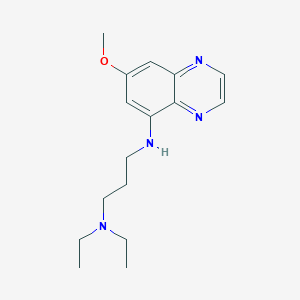
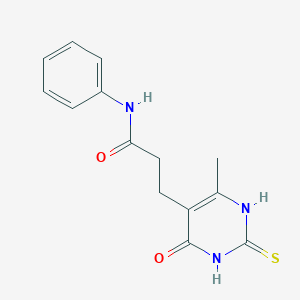
![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
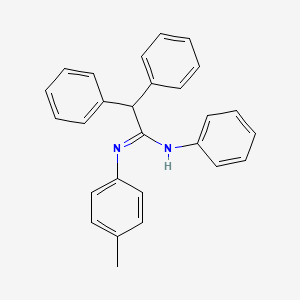



![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
